molecular formula C19H13N3O7S2 B14690698 3-Oxo-4-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid CAS No. 28415-92-1

3-Oxo-4-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid

Cat. No.: B14690698
CAS No.: 28415-92-1
M. Wt: 459.5 g/mol
InChI Key: DUACZUDBURWDGK-UHFFFAOYSA-N
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Description

3-Oxo-4-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid is a complex organic compound that features a quinoline moiety and a hydrazinylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-4-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid typically involves the condensation of quinoline derivatives with hydrazine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the hydrazinylidene linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired scale and efficiency. Advanced techniques such as microwave-assisted synthesis and catalytic processes are employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

3-Oxo-4-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Oxo-4-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the hydrazinylidene group can form covalent bonds with enzyme active sites, inhibiting their activity. These interactions lead to the compound’s bioactive effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like quinoline-2,4-dione and quinoline N-oxides share structural similarities.

    Hydrazine derivatives: Compounds containing hydrazine groups, such as hydrazinecarboxamide, exhibit similar reactivity.

Uniqueness

3-Oxo-4-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid is unique due to its combination of a quinoline moiety and a hydrazinylidene group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

CAS No.

28415-92-1

Molecular Formula

C19H13N3O7S2

Molecular Weight

459.5 g/mol

IUPAC Name

3-hydroxy-4-(quinolin-8-yldiazenyl)naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C19H13N3O7S2/c23-19-16(31(27,28)29)10-12-9-13(30(24,25)26)6-7-14(12)18(19)22-21-15-5-1-3-11-4-2-8-20-17(11)15/h1-10,23H,(H,24,25,26)(H,27,28,29)

InChI Key

DUACZUDBURWDGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O)N=CC=C2

Origin of Product

United States

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